

# Structural Analysis of Methiomeprazine Hydrochloride: A Technical Guide

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#### **Abstract**

This technical guide provides a comprehensive overview of the structural analysis of **Methiomeprazine hydrochloride**, a phenothiazine derivative. Due to the limited availability of public experimental data for the hydrochloride salt, this document synthesizes information on the parent compound, Methiomeprazine, and provides generalized experimental protocols for the structural elucidation of phenothiazine derivatives and their salts. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of related pharmaceutical compounds.

#### Introduction

Methiomeprazine is a phenothiazine derivative that has been of interest in medicinal chemistry. The hydrochloride salt is a common formulation for amine-containing drugs to improve their solubility and stability. A thorough understanding of its three-dimensional structure is critical for elucidating its structure-activity relationship (SAR), mechanism of action, and for the development of new therapeutic agents. This guide outlines the key analytical techniques employed for the structural characterization of **Methiomeprazine hydrochloride**.

# **Chemical and Physical Properties**



**Methiomeprazine hydrochloride** is the hydrochloride salt of Methiomeprazine. The fundamental properties of the parent compound and its salt are summarized below.

| Property         | Value  | Source                      |
|------------------|--|-----------------------------|
| Chemical Formula | C19H25CIN2S2   | PubChem[1]                  |
| Molecular Weight | 381.0 g/mol  | PubChem[1]                  |
| IUPAC Name       | N,N,2-trimethyl-3-(2-<br>methylsulfanylphenothiazin-10-<br>yl)propan-1-<br>amine;hydrochloride | PubChem[1]                  |
| SMILES           | CC(CN1C2=CC=CC=C2SC3=<br>C1C=C(C=C3)SC)CN(C)C.Cl   | PubChem[1]                  |
| CAS Number       | 14056-64-5   | PubChem[1]                  |
| Synonyms         | Methiomeprazine HCI, SKF 6270, RP 10584  | PubChem[1], ChemicalBook[2] |

# **Structural Elucidation Methodologies**

The definitive three-dimensional structure of a small organic molecule like **Methiomeprazine hydrochloride** is typically determined through a combination of spectroscopic and crystallographic techniques.

#### X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) provides the most precise information on the molecular structure, including bond lengths, bond angles, and crystal packing. While a specific crystallographic information file (CIF) for **Methiomeprazine hydrochloride** is not publicly available, a general protocol for the analysis of a small organic hydrochloride salt is presented.

 Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of **Methiomeprazine hydrochloride** in an appropriate solvent (e.g., ethanol, methanol, or a solvent mixture).



- Data Collection: A suitable crystal is mounted on a goniometer. X-ray diffraction data is collected using a diffractometer, typically with Cu Kα or Mo Kα radiation. Data is collected over a range of angles by rotating the crystal.
- Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, often using direct methods. The structural model is then refined to best fit the experimental data.



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**Figure 1.** General workflow for single-crystal X-ray diffraction.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both <sup>1</sup>H and <sup>13</sup>C NMR are essential for structural confirmation.

While experimental spectra for **Methiomeprazine hydrochloride** are not readily available, the expected features can be predicted based on its structure and data from similar phenothiazine derivatives.

- ¹H NMR: The spectrum would be complex, with signals corresponding to the aromatic
  protons of the phenothiazine ring system, the aliphatic protons of the propyl side chain, and
  the methyl groups. The protonation of the tertiary amine in the hydrochloride salt would likely
  cause a downfield shift of the adjacent protons compared to the free base.
- <sup>13</sup>C NMR: The spectrum would show distinct signals for each carbon atom in a unique chemical environment. The aromatic carbons would appear in the downfield region (110-150 ppm), while the aliphatic carbons of the side chain would be in the upfield region. Similar to the <sup>1</sup>H NMR, the carbons adjacent to the protonated nitrogen are expected to be shifted downfield.



- Sample Preparation: Approximately 5-10 mg of **Methiomeprazine hydrochloride** is dissolved in a deuterated solvent (e.g., DMSO-d<sub>6</sub>, D<sub>2</sub>O, or CDCl<sub>3</sub>). Tetramethylsilane (TMS) is typically added as an internal standard.
- Data Acquisition: The <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Processing: The acquired data is Fourier transformed and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the internal standard.



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**Figure 2.** General workflow for NMR spectroscopy.

#### Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **Methiomeprazine hydrochloride** would be expected to show characteristic absorption bands for the C-H, C=C, C-N, and C-S bonds. The presence of the hydrochloride salt may result in a broad absorption band in the 2400-2800 cm $^{-1}$  region, corresponding to the N $^{+}$ -H stretch of the tertiary ammonium salt.

- Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.
- Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups.



### **Mass Spectrometry (MS)**

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **Methiomeprazine hydrochloride**, the mass spectrum would show the molecular ion peak for the free base (Methiomeprazine) after the loss of HCl. The fragmentation pattern would provide further structural information about the different parts of the molecule.

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).
- Ionization: The molecules are ionized, for example by electrospray ionization (ESI) or electron impact (EI).
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- Detection: The abundance of each ion is measured by a detector.

## **Molecular Structure Diagram**

The following diagram illustrates the chemical structure of **Methiomeprazine hydrochloride**.

Figure 3. Chemical structure of Methiomeprazine hydrochloride.

#### Conclusion

The structural analysis of **Methiomeprazine hydrochloride** relies on a combination of powerful analytical techniques. While specific experimental data for the hydrochloride salt is not widely available in the public domain, this guide provides a framework for its structural elucidation based on the known structure of the parent compound and established analytical protocols for similar molecules. The methodologies and expected spectral features outlined herein serve as a valuable reference for researchers working on the characterization and development of phenothiazine-based pharmaceutical agents. Future work should aim to obtain and publish the complete experimental structural data for **Methiomeprazine hydrochloride** to provide a more definitive understanding of this compound.



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#### References

- 1. Methiomeprazine Hydrochloride | C19H25ClN2S2 | CID 26429 PubChem [pubchem.ncbi.nlm.nih.gov]
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